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molecular formula C19H13N3O2 B2748012 N-[3-(2-quinoxalinyl)phenyl]-2-furamide CAS No. 832679-46-6

N-[3-(2-quinoxalinyl)phenyl]-2-furamide

Cat. No. B2748012
M. Wt: 315.332
InChI Key: ZGBOTUFBKWFGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592415B2

Procedure details

A solution of (3-quinoxalin-2-ylphenyl)amine (2.21 g, 0.01 mol) in pyridine (10 mL) was cooled to 0° C. and 2-furoyl chloride (1 mL, 0.01 mol) was added dropwise over 10 min. The reaction mixture was stirred overnight at room temperature, diluted with water (50 mL), and stirred until precipitate formed. The solid was filtered, dried, and recrystallized from toluene to afford N-[3-(quinoxalin-2-yl)phenyl]furan-2-carboxamide (2.4 g, 76%). LCMS calculated for C19H13N3O2 (M+H): 316.10. found 316. 1H-NMR (DMSO-d6, 250 Mhz) δH: 10.45 (1H, s), 9.51 (1H, s), 8.68 (1H, s), 8.22-7.80 (7H, m), 7.61 (1H, m), 7.40 (1H, m), 6.81 (1H, m).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][C:2]=1[C:11]1[CH:12]=[C:13]([NH2:17])[CH:14]=[CH:15][CH:16]=1.[O:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[C:23](Cl)=[O:24]>N1C=CC=CC=1.O>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][C:2]=1[C:11]1[CH:12]=[C:13]([NH:17][C:23]([C:19]2[O:18][CH:22]=[CH:21][CH:20]=2)=[O:24])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
N1=C(C=NC2=CC=CC=C12)C=1C=C(C=CC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred until precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=NC2=CC=CC=C12)C=1C=C(C=CC1)NC(=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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